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Parameter
Fasting Condition
(GMR %)

Postprandial
Condition (GMR %)

BE Acceptance
Range

Cmax (Maximal Plasma
Concentration)

102.05% [1] /

102.1% [2]

94.20% [1] / 94.2% [2] 80.00% –

125.00% [2]

AUC0–72h (Area Under the
Curve from 0 to 72 hours)

103.80% [1] /

103.8% [2]

98.78% [1] / 98.8% [2] 80.00% –

125.00% [2]

AUC0–∞ (Area Under the Curve
from 0 to Infinity)

104.0% [2] 99.0% [2] 80.00% –

125.00% [2]

Detailed Experimental Protocol

The following diagram outlines the core workflow of the bioequivalence study:
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Period 1

Period 2

Study Enrollment
(60 Healthy Chinese Subjects)

Randomized Group Assignment

Fasting Group (n=28)
10 mg single dose

Postprandial Group (n=32)
High-fat meal → 10 mg single dose

Washout Period
(7 days)

Fasting Group
Alternate Preparation

Postprandial Group
Alternate Preparation

Blood Sample Collection
(18 time points up to 72h)

Plasma Analysis
(Validated LC-MS/MS Method)

Data Analysis
(PK parameters & Safety)

Click to download full resolution via product page

Key Methodology Details:
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Study Design: A single-center, randomized, open, two-period, self-crossover trial [2] [1]. In this

design, each subject receives both the test and reference formulation in random sequence, separated
by a washout period.

Subjects: Healthy Chinese volunteers (over 18 years old) were divided into fasting (n=28) and
postprandial (n=32) groups [2].

Interventions:
Test (T) drug: 10 mg cloperastine tablet produced by Dior Group Chengdu Pharmaceutical

Co., Ltd., China [1].
Reference (R) drug: 10 mg cloperastine tablet, HUSTAZOL from Nipro ES Pharma Co., Ltd.

[1].
Fasting Condition: Subjects fasted for at least 10 hours before drug administration [1].

Postprandial Condition: Subjects consumed a high-fat, high-calorie meal (approximately 800-
1000 kcal) within 30 minutes before drug administration [2] [1].

Blood Sampling: Venous blood samples (4 mL each) were collected at 18 time points: before
administration (0 h) and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 24, 36, and 48 hours

after administration [1].
Bioanalytical Method: Plasma concentrations of cloperastine were determined using a validated

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method [2] [1].
Data Analysis: Pharmacokinetic parameters were calculated using WinNonlin software (version

8.3/8.0) [2] [1]. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean
ratios (T/R) of Cmax, AUC0–72h, and AUC0–∞ fell entirely within the 80.00-125.00% range [2].

Safety and Clinical Relevance

Safety Profile: The single 10 mg dose of cloperastine was generally safe and well-tolerated. No
serious adverse events (SAEs) occurred during the trial [2] [1].

Conclusion for Clinical Use: The study demonstrated that the test and reference preparations are
bioequivalent under both fasting and postprandial conditions. Furthermore, food has no significant
effect on the absorption of cloperastine, making it a well-accepted alternative to the reference
product [2].
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To cite this document: Smolecule. [Comparison of Key Pharmacokinetic Parameters (Geometric

Mean Ratios)]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b567253#cloperastine-hydrochloride-bioequivalence-study-

fasting-fed]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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